1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine
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Overview
Description
1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine is a chemical compound with the molecular formula C10H16N2S. It is known for its unique structure, which includes a piperazine ring substituted with a 2,5-dimethylphenyl group and a 5-methylthiophen-2-ylmethyl group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine typically involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 5-methylthiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar reaction pathways with optimization for yield and purity.
Chemical Reactions Analysis
1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the piperazine ring or the thiophene moiety.
Scientific Research Applications
1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine ring is known to mimic the structure of certain neurotransmitters, potentially leading to interactions with receptors in the central nervous system .
Comparison with Similar Compounds
Similar compounds to 1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine include:
1-(2,5-dimethylphenyl)piperazine: Lacks the thiophene moiety, making it less complex and potentially less active in certain biological assays.
4-[(5-methylthiophen-2-yl)methyl]piperazine: Lacks the 2,5-dimethylphenyl group, which may affect its overall chemical and biological properties.
1-(2,5-dimethylphenyl)-4-(methyl)piperazine: Similar structure but with a simpler substitution pattern, potentially leading to different reactivity and biological activity.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c1-14-4-5-15(2)18(12-14)20-10-8-19(9-11-20)13-17-7-6-16(3)21-17/h4-7,12H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZLHKFLIODZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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